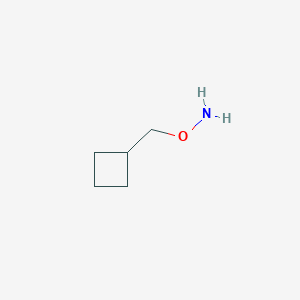

O-(cyclobutylmethyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(cyclobutylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-4-5-2-1-3-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYBPZYMGBNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613429 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773799-69-2 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Cyclobutylmethyl Hydroxylamine and Analogues

Direct O-Alkylation Approaches

Direct O-alkylation represents the most straightforward strategy for the synthesis of O-alkylhydroxylamines. These methods typically involve the formation of a new carbon-oxygen bond by reacting a hydroxylamine (B1172632) derivative with an appropriate alkylating agent.

Alkylation of Hydroxylamine with Cyclobutylmethyl Halides

A primary method for the synthesis of O-(cyclobutylmethyl)hydroxylamine involves the direct alkylation of hydroxylamine or its protected forms with cyclobutylmethyl halides, such as cyclobutylmethyl bromide or iodide. This reaction is a classic example of nucleophilic substitution, where the oxygen atom of hydroxylamine acts as the nucleophile. To favor O-alkylation over N-alkylation, it is often necessary to use N-protected hydroxylamine derivatives. For instance, N-hydroxyphthalimide or N-hydroxysuccinimide can be alkylated with cyclobutylmethyl halide, followed by the removal of the protecting group to yield the desired product. organic-chemistry.org

A general two-step procedure involves the substitution reaction with a protected hydroxylamine like TsNHOTBS, followed by deprotection. organic-chemistry.org This approach provides a reliable route to various O-alkylhydroxylamines.

O-Alkylation of N-Hydroxycarbamates with Alcohol Methanesulfonates

An effective and direct preparation of O-substituted hydroxylamines utilizes the O-alkylation of N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, with the methanesulfonates of the corresponding alcohols. organic-chemistry.org In the context of O-(cyclobutylmethyl)hydroxylamine, cyclobutanol (B46151) would first be converted to its methanesulfonate (B1217627) derivative. This activated intermediate is then reacted with the N-hydroxycarbamate. The final step involves the acidic deprotection of the nitrogen to yield the free O-alkylhydroxylamine. organic-chemistry.org This method is advantageous as it starts from readily available alcohols.

| Reactant 1 | Reactant 2 | Key Step | Product |

| tert-Butyl N-hydroxycarbamate | Cyclobutylmethyl methanesulfonate | O-alkylation | N-(tert-butoxycarbonyl)-O-(cyclobutylmethyl)hydroxylamine |

| N-(tert-butoxycarbonyl)-O-(cyclobutylmethyl)hydroxylamine | Acid | N-deprotection | O-(cyclobutylmethyl)hydroxylamine |

Nucleophilic Substitution Reactions at the Oxygen Center (SN2 and SNAr)

Nucleophilic substitution reactions are fundamental to the synthesis of O-substituted hydroxylamines. The SN2 (bimolecular nucleophilic substitution) mechanism is prevalent in the alkylation of hydroxylamine derivatives with primary alkyl halides like cyclobutylmethyl bromide. youtube.comyoutube.com The reaction proceeds via a one-step mechanism where the nucleophilic oxygen attacks the electrophilic carbon bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. youtube.comyoutube.com The efficiency of the SN2 reaction is sensitive to steric hindrance, making primary substrates like cyclobutylmethyl halides ideal. youtube.com

In contrast, the SNAr (nucleophilic aromatic substitution) mechanism applies to the synthesis of O-arylhydroxylamines, where the hydroxylamine derivative displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, SNAr is a two-step process involving the formation of a Meisenheimer complex intermediate. youtube.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgosti.gov While not directly applicable to the synthesis of O-(cyclobutylmethyl)hydroxylamine, understanding SNAr is crucial for the synthesis of its aryl analogues. d-nb.info

| Reaction Type | Substrate | Key Feature | Stereochemistry |

| SN2 | Alkyl halide (e.g., cyclobutylmethyl bromide) | One-step, concerted mechanism | Inversion of configuration |

| SNAr | Aryl halide | Two-step, Meisenheimer complex intermediate | Not applicable |

Indirect Synthetic Routes

Indirect methods provide alternative pathways to O-alkylhydroxylamines, often starting from different precursor molecules and involving more complex transformations.

Formation from Carbonyl Compounds and Other Precursors

O-substituted hydroxylamines can be synthesized from carbonyl compounds through various multi-step sequences. pressbooks.pub For example, an aldehyde or ketone can be converted to an oxime, which can then be reduced and alkylated. Alternatively, a carbonyl compound can be a precursor to an alcohol, which can then be utilized in methods like the O-alkylation of N-hydroxycarbamates with its corresponding methanesulfonate. organic-chemistry.orgpressbooks.pub

Another indirect approach involves the electrophilic amination of alkoxides. rsc.org For instance, a lithium alkoxide derived from cyclobutanol can react with an electrophilic aminating agent like 3-trichloromethyloxaziridine to furnish an N-Boc-O-alkylhydroxylamine, which can then be deprotected. rsc.org

Bench stable N-Methyl-O-alkoxyformate hydroxylamine hydrochloride reagents can be prepared in two high-yielding steps from N-Boc-N-methyl hydroxylamine. organic-chemistry.orgorganic-chemistry.org These reagents can then react with various carbonyl compounds to yield α-functionalized products. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed O-Arylation Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of O-arylhydroxylamines. strath.ac.ukacs.org One notable method involves the O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent, with aryl halides. organic-chemistry.orgnih.gov This approach offers short reaction times and a broad substrate scope, including the use of aryl chlorides, bromides, and iodides. organic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands is often crucial for the success of these reactions. organic-chemistry.orgnih.gov

Another palladium-catalyzed method utilizes the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, for the cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org This reaction proceeds under mild conditions and provides good to excellent yields of N-arylhydroxylamines, which can be valuable intermediates. organic-chemistry.org While these methods are tailored for O-arylation, they highlight the versatility of palladium catalysis in forming C-O bonds with hydroxylamine derivatives. organic-chemistry.orgnih.govorganic-chemistry.org

| Method | Catalyst/Ligand | Hydroxylamine Source | Coupling Partner |

| O-Arylation | Palladium / t-BuBrettPhos | Ethyl acetohydroximate | Aryl halides (Cl, Br, I) |

| Cross-coupling | Palladium / BippyPhos | Hydroxylamines | Aryl halides (Cl, Br, I) |

Green Chemistry Approaches in O-Alkylated Hydroxylamine Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to enhance atom economy and reduce environmental impact. A notable green approach for the synthesis of O-alkylated hydroxylamines involves a "direct cycle between coproduct and reactant" strategy. rsc.org This method utilizes a recoverable auxiliary that facilitates the reaction and can be regenerated in high yield.

Table 1: Yields of O-Alkylated Hydroxylamines and Recovered Auxiliary using a Green Chemistry Approach rsc.org

| Product | Yield of O-Alkylated Hydroxylamine | Recovery Yield of Auxiliary (1) |

| 7e | 85% | 97% |

| 7f | 82% | 97% |

| 7g | 78% | 95% |

| 7h | 77% | 96% |

This table showcases the efficiency of a recyclable auxiliary in the synthesis of various O-alkylated hydroxylamines.

Protected Hydroxylamine Precursors in O-(Cyclobutylmethyl)hydroxylamine Synthesis

The direct alkylation of hydroxylamine can be challenging due to its dual nucleophilicity (at both nitrogen and oxygen) and potential for over-alkylation. To circumvent these issues, protected hydroxylamine equivalents are widely employed. These precursors mask the reactive nitrogen atom, allowing for selective O-alkylation.

Utilization of N-Blocked Hydroxylamine Equivalents (e.g., N-Hydroxyphthalimide, N-Boc-N-methyl hydroxylamine, N-Hydroxyurethane)

A variety of N-blocked hydroxylamine equivalents have proven effective in the synthesis of O-alkylated hydroxylamines.

N-Hydroxyphthalimide (NHPI): This compound is a versatile reagent for the preparation of O-alkylated hydroxylamines. wikipedia.orgchemicalbook.comgoogle.com It can be readily O-alkylated with suitable alkyl halides or other electrophiles. google.com For instance, reacting an alcohol with an alkyl sulfonyl halide in the presence of an acid-binding agent generates a sulfonate, which can then react with N-hydroxyphthalimide in the presence of a base to yield the O-alkylated N-hydroxyphthalimide derivative. google.com NHPI is an attractive choice due to its crystalline nature, stability, and the relative ease of subsequent deprotection. wikipedia.orgnih.gov Microwave irradiation has been shown to accelerate the synthesis of NHPI itself from phthalic anhydride (B1165640) and hydroxylamine hydrochloride. wikipedia.org

N-Boc-N-methyl hydroxylamine: Bench-stable N-methyl-O-alkoxyformate hydroxylamine hydrochloride reagents can be prepared in two high-yielding steps starting from N-Boc-N-methyl hydroxylamine. organic-chemistry.org This highlights the utility of the Boc protecting group in facilitating the synthesis of specific O-alkylated hydroxylamine derivatives.

N-Hydroxyurethane (tert-butyl N-hydroxycarbamate): The O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates derived from alcohols provides a direct route to O-substituted hydroxylamines following an acidic deprotection step. organic-chemistry.org This method is particularly useful for introducing a variety of alkyl groups.

Deprotection Strategies for N-Protected O-(Cyclobutylmethyl)hydroxylamine Derivatives

The final step in these synthetic sequences is the removal of the N-protecting group to unveil the desired O-(cyclobutylmethyl)hydroxylamine. The choice of deprotection strategy is dictated by the specific protecting group used.

Phthalimide (B116566) Group: Cleavage of the phthalimide group from N-alkoxyphthalimides is commonly achieved through hydrazinolysis (using hydrazine (B178648) hydrate) or alkaline hydrolysis. wikipedia.orgnih.gov A mild and hydrazine-free hydrolysis method has also been developed, which is advantageous for sensitive substrates. organic-chemistry.org

Boc Group: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. organic-chemistry.orgprepchem.com For example, O-alkylation of tert-butyl N-hydroxycarbamate is followed by acidic N-deprotection to yield the final product. organic-chemistry.org

Carbobenzoxy (Cbz) Group: A simple method for the deprotection of both N- and O-Cbz groups has been reported, which has applications in the synthesis of complex molecules like ketolide analogues. nih.gov

Diastereoselective Synthesis and Stereochemical Considerations

For O-alkylated hydroxylamines containing stereogenic centers, controlling the stereochemistry during synthesis is paramount. This is particularly relevant when the cyclobutyl ring or the attached side chain is substituted.

Michael Addition Reactions for Stereogenic Center Establishment

The Michael addition, or conjugate addition, of a hydroxylamine derivative to an α,β-unsaturated carbonyl compound is a powerful method for creating new stereogenic centers. youtube.com This reaction involves the 1,4-addition of a nucleophile to an activated olefin. organic-chemistry.org

In the context of O-alkylated hydroxylamine synthesis, the conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds can be catalyzed by rare-earth-metal-BINOL (REMB) complexes. nih.gov This approach has been shown to produce highly enantioenriched N,O-disubstituted hydroxylamines in excellent yields and with high enantioselectivity. nih.gov The use of chiral catalysts allows for the diastereoselective and enantioselective formation of carbon-nitrogen bonds, thereby establishing the desired stereochemistry in the product. For example, tandem reactions involving Rh-catalyzed intermolecular hydroacylations of alkynes with salicylaldehydes followed by intramolecular oxo-Michael additions have been used for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones. nih.gov

Mechanistic Investigations of O Cyclobutylmethyl Hydroxylamine Reactions

Elucidation of O-Alkylation Reaction Mechanisms

O-alkylation is a primary method for the synthesis of O-alkylhydroxylamines, including O-(cyclobutylmethyl)hydroxylamine. The mechanism of this reaction is governed by the nucleophilic character of the hydroxylamine (B1172632) and the influence of reaction conditions on the regioselectivity of the alkylation process.

Nucleophilic Reactivity of the Hydroxylamine Oxygen Atom

Hydroxylamines are ambident nucleophiles, possessing two potential sites for alkylation: the nitrogen atom and the oxygen atom. While alkylation often occurs at the more nucleophilic nitrogen atom, the oxygen atom can act as a reactive nucleophile, particularly when the nitrogen atom's nucleophilicity is reduced by an electron-withdrawing substituent. organic-chemistry.org This is a key principle in the synthesis of O-substituted hydroxylamines.

For instance, hydroxylamines bearing an N-electron-withdrawing group, such as in N-acylhydroxylamines (hydroxamic acids), readily undergo O-alkylation. organic-chemistry.org In transition-metal-catalyzed allylic substitutions, these modified hydroxylamines have been shown to act as effective oxygen nucleophiles. organic-chemistry.org The synthesis of O-substituted hydroxylamines can be achieved directly from alcohols by the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with alcohol-derived methanesulfonates, followed by deprotection. organic-chemistry.org

Solvent Effects on Regioselectivity (O-Alkylation vs. N-Alkylation)

The competition between O-alkylation and N-alkylation is a classic challenge in synthetic chemistry that is significantly influenced by the reaction solvent. The polarity and dielectric constant of the solvent can play a crucial role in determining the regioselectivity of the reaction. georgiasouthern.edu The choice of solvent can stabilize one of the competing transition states over the other, thereby directing the alkylation to either the oxygen or the nitrogen atom.

The principle of Hard and Soft Acids and Bases (HSAB) can also be applied, where polar, protic solvents may favor reaction at the harder oxygen atom, while non-polar, aprotic solvents might favor reaction at the softer nitrogen atom. Furthermore, the nature of the base and counter-ion can dramatically influence the outcome. For example, in the alkylation of 2-pyridones, a related ambident N,O-nucleophile, using the alkali salt in DMF predominantly led to N-alkylation, whereas using the silver salt in benzene resulted exclusively in the O-alkylated product. nih.gov Similarly, studies on quinazolin-4-ones have shown that regioselective N-alkylation is favored under certain two-phase conditions using aprotic solvents like DMF. juniperpublishers.com

The following table summarizes findings on how reaction conditions affect the regioselectivity of alkylation for related ambident N,O-nucleophiles.

| Nucleophile | Alkylating Agent | Base / Counter-ion | Solvent | Predominant Product |

| 2-Pyridone | Various | Alkali Salt | DMF | N-Alkylation nih.gov |

| 2-Pyridone | Various | Silver Salt | Benzene | O-Alkylation nih.gov |

| Quinazolin-4-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | N-Alkylation juniperpublishers.com |

| Indole | Trifluoroacetaldehyde hemiacetals | - | Varies | N1 or C3 selectivity depends on solvent polarity georgiasouthern.edu |

| 8-Benzyloxy-2(1H)-quinolinone | Various | Various | Varies | Selectivity is dramatically affected by solvent/conditions researchgate.net |

Rearrangement Reactions Involving O-(cyclobutylmethyl)hydroxylamine Derivatives

Derivatives of O-(cyclobutylmethyl)hydroxylamine can participate in various rearrangement reactions, driven by factors such as the cleavage of the weak N-O bond and the release of ring strain from the cyclobutyl moiety.

researchgate.netresearchgate.net-Sigmatropic Rearrangements of O-Alkyl Hydroxamates

Cyclobutane (B1203170) Ring Cleavage and Rearrangement Pathways

The cyclobutylmethyl group is known to undergo rearrangement under both cationic and radical conditions, primarily driven by the relief of the inherent strain in the four-membered ring.

In cationic pathways, the primary cyclobutylmethyl carbocation, which may be formed as a transient intermediate, readily rearranges to the more stable, secondary cyclopentyl cation. stackexchange.comugent.be This ring expansion is a well-established phenomenon in carbocation chemistry and is driven by both the reduction of angle strain and the formation of a more substituted, and thus more stable, carbocationic center. stackexchange.com Computational studies have suggested that the cyclobutylmethyl cation exists as a nonclassical, σ-delocalized species that is distinct from the cyclopentyl cation. stackexchange.com

Alternatively, radical-based pathways can also lead to the cleavage of the cyclobutane ring. The cyclobutylmethyl radical undergoes a ring-opening reaction to form the 4-pentenyl radical. rsc.orgst-andrews.ac.uk This rearrangement is an irreversible process that serves as a "radical clock," with a known rate constant that can be used to probe the kinetics of other radical reactions. rsc.orgst-andrews.ac.uk The rate constants for the ring-opening of the cyclobutylmethyl radical have been determined over a range of temperatures using kinetic electron paramagnetic resonance (EPR) spectroscopy. rsc.orgst-andrews.ac.uk

| Intermediate | Pathway | Rearrangement Product | Driving Force |

| Cyclobutylmethyl Cation | Cationic | Cyclopentyl Cation | Relief of ring strain; formation of a more stable secondary carbocation stackexchange.comugent.be |

| Cyclobutylmethyl Radical | Radical | 4-Pentenyl Radical | Relief of ring strain rsc.orgst-andrews.ac.uk |

Radical-Based Mechanistic Pathways

The inherent weakness of the N-O bond in hydroxylamines makes them susceptible to homolytic cleavage, initiating radical-based reaction pathways. For derivatives of O-(cyclobutylmethyl)hydroxylamine, these pathways are of particular interest due to the subsequent reactivity of the cyclobutylmethyl radical.

The generation of radicals from hydroxylamine derivatives can be initiated thermally or photochemically. Once formed, the primary cyclobutylmethyl radical can undergo the ring-opening reaction to the 4-pentenyl radical, as discussed previously. rsc.orgst-andrews.ac.uk This tendency for rearrangement is a key feature of the cyclobutylmethyl group in radical reactions. It's important to note that while ring expansion is characteristic of the cyclobutylmethyl cation, this type of rearrangement is not typically observed for the corresponding radical. nih.gov Instead, the radical undergoes cleavage to an acyclic species. The study of these radical reactions provides valuable mechanistic information and can be exploited for synthetic applications.

Proton-Coupled Electron Transfer (PCET) in Hydroxylamine Transformations

Proton-Coupled Electron Transfer (PCET) represents a key mechanistic pathway in the redox chemistry of many compounds, including hydroxylamines. nih.govchemrxiv.orgacs.org In a PCET process, an electron and a proton are transferred in a single, concerted step. nih.gov This concerted mechanism can be more energetically favorable than stepwise pathways that involve high-energy intermediates such as radical ions. acs.org The general scheme for PCET in the oxidation of a generic hydroxylamine derivative can be depicted as follows:

In this hypothetical reaction, [Ox] represents an oxidizing agent.

While the principles of PCET are well-understood for the broader class of hydroxylamines, specific experimental or computational studies on O-(cyclobutylmethyl)hydroxylamine are not found in the reviewed literature. The cyclobutylmethyl group could potentially influence the thermodynamics and kinetics of PCET through steric and electronic effects, but such specific investigations have not been reported.

Generation and Reactivity of N-Centered and Oxygen-Centered Radicals

The generation of nitrogen-centered and oxygen-centered radicals from hydroxylamine derivatives is a versatile strategy in organic synthesis. nih.govnih.govprinceton.edu These radicals can undergo a variety of reactions, including addition to alkenes and aromatic systems, hydrogen atom transfer, and cyclization reactions. princeton.edu

Generation of Radicals:

The N-O bond in hydroxylamines is relatively weak and can be cleaved homolytically to generate N-centered and O-centered radicals. This cleavage can be induced by various methods, including photoredox catalysis. nih.govnih.govresearchgate.net

N-Centered Radicals (Aminyl Radicals): These can be formed through the cleavage of the N-O bond, often followed by subsequent reactions.

O-Centered Radicals (Alkoxyl Radicals): The cleavage of the N-O bond can also lead to the formation of an oxygen-centered radical on the cyclobutylmethyl moiety.

Reactivity of Radicals:

Once generated, these radicals are highly reactive species.

N-centered radicals can participate in reactions such as intramolecular cyclizations or intermolecular additions to unsaturated bonds. princeton.edu

Oxygen-centered radicals are known to undergo reactions like β-scission or hydrogen atom transfer (HAT). baranlab.org The reactivity of an O-centered radical on the cyclobutylmethyl group would be influenced by the stability of the potential radical intermediates and products.

Detailed studies on the specific methods for generating N- and O-centered radicals from O-(cyclobutylmethyl)hydroxylamine and their subsequent reactivity are not available in the surveyed literature. The following table provides a hypothetical summary of potential reactions, based on the general reactivity of related radicals.

| Radical Type | Potential Reaction | Hypothetical Product Type |

| N-Centered | Intramolecular Hydrogen Atom Transfer | Cyclized Amine |

| N-Centered | Intermolecular Addition to Alkene | Functionalized Amine |

| O-Centered | β-Scission | Aldehyde and Cyclobutyl Radical |

| O-Centered | Hydrogen Atom Transfer from Solvent | Cyclobutylmethanol |

Table 1: Hypothetical Reactivity of Radicals Derived from O-(cyclobutylmethyl)hydroxylamine. This table is based on general principles of radical chemistry and does not represent experimentally verified reactions for this specific compound.

Applications of O Cyclobutylmethyl Hydroxylamine in Advanced Organic Synthesis

Role as Electrophilic Aminating Agents

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for creating pharmaceuticals, agrochemicals, and materials. Hydroxylamine-based reagents have emerged as powerful tools for this purpose. nih.gov They can participate in metal-catalyzed C-H amination reactions, allowing for the direct installation of an amino group into arenes and other hydrocarbon feedstocks. nih.govnih.gov

Research has demonstrated that electrophilic hydroxylamine (B1172632) reagents can react with organometallic nucleophiles to form C-N bonds. For instance, copper-catalyzed electrophilic amination of diorganozinc reagents with N-acyl-O-benzoylhydroxylamines provides a route to tertiary and secondary amines with good functional group tolerance. organic-chemistry.org Similarly, reagents like acetoxime O-(2,4,6-trimethylphenylsulfonate) have been shown to react with Grignard reagents to produce primary amines in good yields. tcichemicals.com These methodologies highlight the potential of O-(cyclobutylmethyl)hydroxylamine to act as an electrophilic nitrogen source for the amination of carbon-centered nucleophiles.

Table 1: Examples of C-N Bond Formation Using Hydroxylamine Derivatives

| Reagent Type | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Acyl-O-benzoylhydroxylamines | Diorganozinc Reagents | Copper Catalyst | Secondary/Tertiary Amines organic-chemistry.org |

| Acetoxime O-mesitylenesulfonate | Grignard Reagents | MgCl₂ | Primary Amines tcichemicals.com |

The electrophilic nature of activated hydroxylamines extends to the formation of bonds with heteroatom nucleophiles, including nitrogen, oxygen, and sulfur.

N-N Bond Formation: Electron-deficient hydroxylamines are effective reagents for constructing N-N bonds, a key step in the synthesis of various nitrogen-rich heterocycles. A notable application is the one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. nih.gov In this process, hydroxylamine-O-sulfonic acid reacts with an aldehyde intermediate to form an O-sulfonic acid oxime, which then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring's N-N bond under mild, biphasic conditions. nih.gov This strategy avoids the use of hydrazine (B178648) derivatives, which can be hazardous and require lengthy synthetic sequences. nih.gov

O-N Bond Formation: The synthesis of hydroxylamine derivatives themselves is a fundamental example of O-N bond formation. organic-chemistry.org Furthermore, the reaction of hydroxylamines with electrophiles can lead to O-substituted products. For example, O-alkylation of N-hydroxycarbamates is a direct route to O-substituted hydroxylamines. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides provides access to O-arylhydroxylamines, which are valuable precursors for other transformations. organic-chemistry.org

S-N Bond Formation: While specific examples involving O-(cyclobutylmethyl)hydroxylamine are not detailed in the surveyed literature, the general reactivity of electrophilic aminating agents suggests their utility in S-N bond formation. The reaction of an electrophilic nitrogen source with a thiol or thiolate nucleophile is a plausible, albeit less commonly cited, application within this class of reagents.

Cyclization and Heterocycle Synthesis

The weak N-O bond in hydroxylamine derivatives makes them excellent synthons for a variety of cyclization reactions, leading to the formation of structurally diverse N-heterocycles. mdpi.com These reactions often proceed through cascade sequences involving bond cleavage, rearrangement, and ring closure.

O-(cyclobutylmethyl)hydroxylamine is a precursor for a range of valuable heterocyclic structures and related intermediates.

Tetrahydroquinolines: Research on analogous O-cyclopropyl hydroxylamines has demonstrated a powerful route to substituted tetrahydroquinolines. nih.govrsc.org N-arylated O-cyclopropyl hydroxamates undergo a one-pot cascade reaction involving a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and rearomatization under basic conditions to furnish these important N-heterocycles. nih.govrsc.orgrsc.org This methodology highlights the potential of strained O-alkyl hydroxylamines to serve as three-carbon synthons for heterocycle construction.

Oxime Ethers: The most direct application of O-(cyclobutylmethyl)hydroxylamine is its reaction with aldehydes and ketones to form oxime ethers. arpgweb.comjocpr.com This condensation reaction is a fundamental transformation in organic chemistry, typically carried out by reacting the carbonyl compound with the hydroxylamine, often as its hydrochloride salt, in the presence of a base. arpgweb.com The resulting O-(cyclobutylmethyl) oxime ethers are stable compounds that can be isolated or used as intermediates for further synthesis, such as reduction to the corresponding N,O-disubstituted hydroxylamines or participation in cyclization reactions. nih.govresearchgate.net

Benzofurans: While benzofurans are O-heterocycles, their synthesis can be efficiently achieved using hydroxylamine derivatives. A direct, one-pot method involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid like methanesulfonic acid. organic-chemistry.orgorganic-chemistry.org The proposed mechanism includes condensation to an oxime ether, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and elimination of ammonia. organic-chemistry.org This approach simplifies traditional methods that often require the isolation of intermediate oxime ethers. organic-chemistry.org

Intramolecular cyclizations utilizing hydroxylamine derivatives provide an efficient means of constructing cyclic structures. As previously mentioned in the context of N-N bond formation, intermediates derived from hydroxylamine-O-sulfonic acid can undergo clean ring closure to afford pyrazolopyrimidines. nih.gov

Another significant class of intramolecular cyclizations involves Heck-type reactions. Electrophilic oximes and hydroxylamines can engage with palladium catalysts in redox processes. nih.gov When tethered to an alkene, these substrates can undergo intramolecular cyclization to build a range of N-heterocyclic products, where the N-O bond acts analogously to the C-X bond in conventional Heck reactions. nih.gov

Development of Complex Molecular Scaffolds

The synthetic versatility of O-(cyclobutylmethyl)hydroxylamine and its analogues allows for the development of complex molecular scaffolds that are central to medicinal chemistry and materials science. The ability to participate in diverse bond-forming and cyclization reactions makes it a valuable building block.

The synthesis of benzofuran (B130515) derivatives, for example, produces a core structure found in numerous biologically active compounds. organic-chemistry.orgnih.gov Similarly, the tetrahydroquinoline scaffold, accessible through the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement cascade, is a privileged structure in drug discovery. nih.govrsc.orgnih.gov The one-pot synthesis of pyrazolopyrimidines from hydroxylamine precursors demonstrates the efficient assembly of scaffolds that can act as ATP-competitive inhibitors of protein kinases. nih.gov By serving as a linchpin in multi-step, one-pot sequences, these hydroxylamine reagents enable the rapid construction of molecular complexity from simple starting materials, accelerating the discovery of new chemical entities with valuable properties.

Table 2: Compounds Mentioned in This Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| O-(cyclobutylmethyl)hydroxylamine | 773799-69-2 | C₅H₁₁NO |

| Hydroxylamine | 7803-49-8 | H₃NO |

| Hydroxylamine-O-sulfonic acid | 2950-43-8 | H₃NO₄S |

| Methanesulfonic acid | 75-75-2 | CH₄O₃S |

| N-hydroxyphthalimide | 524-38-9 | C₈H₅NO₃ |

| O-cyclopropyl hydroxylamine | 20831-77-0 | C₃H₇NO |

| Tetrahydroquinoline | 635-46-1 | C₉H₁₁N |

Synthesis of O-Substituted Oximes

The reaction of hydroxylamines with aldehydes or ketones to form oximes is a fundamental transformation in organic chemistry. wikipedia.orgbyjus.comkhanacademy.org O-(Cyclobutylmethyl)hydroxylamine serves as a precursor for the synthesis of O-substituted oximes, where the oxygen atom of the oxime is functionalized with a cyclobutylmethyl group. This reaction proceeds via the condensation of the hydroxylamine with a carbonyl compound, typically under weakly acidic conditions, to yield the corresponding O-(cyclobutylmethyl)oxime and water. byjus.com

The general mechanism involves the nucleophilic attack of the nitrogen atom of O-(cyclobutylmethyl)hydroxylamine on the carbonyl carbon of an aldehyde or ketone. quora.com This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. quora.com The presence of the cyclobutylmethyl group on the oxygen atom can influence the properties and reactivity of the resulting oxime.

This method provides a direct route to a variety of O-substituted oximes from readily available aldehydes and ketones. googleapis.com The resulting oximes can be valuable intermediates for further synthetic transformations. nih.gov

Table 1: Examples of O-(Cyclobutylmethyl)oxime Synthesis

| Carbonyl Compound | Product |

| Acetone | Acetone O-(cyclobutylmethyl)oxime |

| Benzaldehyde | Benzaldehyde O-(cyclobutylmethyl)oxime |

| Cyclohexanone | Cyclohexanone O-(cyclobutylmethyl)oxime |

Access to Di- and Trisubstituted Hydroxylamines

O-(Cyclobutylmethyl)hydroxylamine can be a starting point for the synthesis of more complex di- and trisubstituted hydroxylamines. These classes of compounds have gained attention in medicinal and bioorganic chemistry. mdpi.comnih.gov

Di-substituted Hydroxylamines: N-alkylation of O-(cyclobutylmethyl)hydroxylamine with an appropriate alkylating agent, such as an alkyl halide, can yield N-alkyl-O-(cyclobutylmethyl)hydroxylamines. nih.govrsc.org Another important route is reductive amination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com This two-step process involves the initial formation of an imine or oxime ether, followed by reduction. For instance, the reaction of O-(cyclobutylmethyl)hydroxylamine with an aldehyde or ketone can form an O-substituted oxime, which can then be selectively reduced to the corresponding N,O-disubstituted hydroxylamine. mdpi.com Care must be taken to choose a reducing agent that selectively reduces the C=N bond without cleaving the N-O bond. mdpi.com

Trisubstituted Hydroxylamines: Further functionalization can lead to trisubstituted hydroxylamines. Starting from an N,O-disubstituted hydroxylamine derived from O-(cyclobutylmethyl)hydroxylamine, a second N-alkylation can be performed to introduce a third, different substituent on the nitrogen atom. The synthesis of trisubstituted hydroxylamines is an area of growing interest due to their unique chemical properties. mdpi.comrsc.org Methods for the direct N-O bond formation are also being explored to create these complex structures in a more convergent manner. mdpi.comresearchgate.net

α-Oxybenzoylation of Aldehydes and Ketones

While direct α-oxybenzoylation using O-(cyclobutylmethyl)hydroxylamine itself is not a standard named reaction, related methodologies provide a context for its potential application. Organocatalytic α-oxybenzoylation of aldehydes and ketones is a known transformation that introduces an oxygen-containing functional group at the α-position of a carbonyl compound. researchgate.net This is typically achieved using a benzoyl peroxide derivative in the presence of an organocatalyst. researchgate.net

In a hypothetical application, O-(cyclobutylmethyl)hydroxylamine could be envisioned as a component in a multi-step sequence. For example, an aldehyde could first be converted to an enamine, which then reacts with an electrophilic oxygen source. While not a direct use, the hydroxylamine moiety is central to the broader class of aminoxylation reactions.

Targeted Synthesis of Specific Organic Molecules

The structural motif provided by O-(cyclobutylmethyl)hydroxylamine makes it a useful building block in the targeted synthesis of complex and biologically relevant molecules.

Peptide Deformylase Inhibitors (as an example of a complex synthesis where it is used as a building block)

Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov A number of potent PDF inhibitors are based on a hydroxamic acid or N-formyl-hydroxylamine scaffold, which chelates the active site metal ion.

Actinonin (B1664364) is a naturally occurring antibiotic that inhibits PDF. nih.gov The synthesis of analogues of actinonin and other peptide-based inhibitors often requires the incorporation of specific N-hydroxyamino acid derivatives. nih.govnih.gov In this context, O-(cyclobutylmethyl)hydroxylamine can serve as a key starting material.

N-Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.govmdpi.commdpi.com A common method for synthesizing N-substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com

O-(Cyclobutylmethyl)hydroxylamine, after appropriate chemical transformation, can be used to generate the necessary substituted hydrazine or a synthetic equivalent. A plausible synthetic route could involve the reduction of the hydroxylamine to the corresponding amine, followed by diazotization and reduction to yield a cyclobutylmethylhydrazine. This hydrazine derivative can then be reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or a substituted β-ketoester, to form the N-(cyclobutylmethyl)pyrazole ring. nih.govthieme-connect.denih.gov The reaction conditions, such as solvent and temperature, can influence the regioselectivity of the cyclization when using unsymmetrical 1,3-dicarbonyls. mdpi.com This approach allows for the introduction of the cyclobutylmethyl group at the N1 position of the pyrazole ring, providing access to a diverse range of specifically substituted pyrazole derivatives. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on O Cyclobutylmethyl Hydroxylamine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of O-(cyclobutylmethyl)hydroxylamine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and intrinsic reactivity.

The electronic structure dictates the molecule's reactivity. Key descriptors include the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For hydroxylamine (B1172632) derivatives, the nitrogen atom is typically the primary nucleophilic center, a feature that can be confirmed by analyzing the HOMO, which is often localized on the nitrogen lone pair. ic.ac.uk The MEP map visually identifies regions of positive and negative charge, highlighting the nucleophilic amine group and any acidic protons.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity. nih.gov By calculating properties like ionization potential, electron affinity, electronegativity, and chemical hardness, researchers can predict how the molecule will behave in chemical reactions. For instance, the energies of the HOMO and LUMO are used to estimate the molecule's ability to donate or accept electrons, respectively. In reactions with electrophiles, the nitrogen atom of the hydroxylamine moiety is the expected site of attack. ic.ac.uk

Below is a table illustrating typical data obtained from quantum chemical calculations for a related hydroxylamine system, as specific data for O-(cyclobutylmethyl)hydroxylamine is not prominently available in the literature.

Table 1: Illustrative Calculated Electronic Properties for a Hydroxylamine Derivative (Note: Data is representative of typical computational outputs for similar molecules)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +2.1 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| N Atom Mulliken Charge | -0.45 e | Quantifies the partial negative charge on the nitrogen atom |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how these molecules move and change shape over time at finite temperatures. nih.govresearchgate.net This is particularly important for a flexible molecule like O-(cyclobutylmethyl)hydroxylamine.

Conformational Analysis: MD simulations can map the potential energy surface of the molecule, revealing the different stable conformations (local minima) and the energy barriers between them. nih.gov For O-(cyclobutylmethyl)hydroxylamine, key conformational variables include the puckering of the cyclobutane (B1203170) ring and the rotation around the C-C, C-O, and O-N single bonds. acs.org By simulating the molecule's trajectory over nanoseconds or longer, it is possible to determine the relative populations of different conformers and the rates of interconversion between them. nih.gov This information is crucial, as the reactivity of the molecule can be highly dependent on its conformation.

Exploring Reaction Pathways: MD simulations can also be used to explore the initial stages of a chemical reaction. By placing the molecule in a simulated solvent environment with a reaction partner, the simulation can reveal how the molecules approach each other, the preferred orientations for reaction, and the role of solvent molecules in stabilizing intermediates and transition states. mdpi.com For complex reactions, ab initio molecular dynamics (AIMD), which calculates forces "on-the-fly" using quantum mechanics, can be used to trace the entire reaction pathway without pre-defining a reaction coordinate. escholarship.org

Theoretical Insights into Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed elucidation of reaction mechanisms. For reactions involving O-(cyclobutylmethyl)hydroxylamine, such as its reaction with aldehydes or ketones to form oxime ethers, theoretical calculations can identify the elementary steps, intermediates, and, most importantly, the transition states. ic.ac.uknih.gov

Mapping Reaction Profiles: By calculating the energy of the system along a proposed reaction coordinate, a potential energy profile can be constructed. This profile shows the relative energies of reactants, transition states, intermediates, and products. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. DFT calculations are widely used to locate the geometry of transition states, which are saddle points on the potential energy surface. researchgate.netnih.gov For hydroxylamine's reaction with a carbonyl, for instance, calculations can distinguish between a stepwise pathway (involving a tetrahedral intermediate) and a concerted pathway. ic.ac.uk

Structure of Transition States: The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the addition of the hydroxylamine to a carbonyl, the transition state would show a partial bond between the nitrogen and the carbonyl carbon, and a partially elongated C=O bond. researchgate.net Theoretical studies on related systems have shown that explicit solvent molecules or catalysts can play a critical role in stabilizing the transition state, often by forming a network of hydrogen bonds that facilitates proton transfer. ic.ac.uk

Table 2: Example Transition State Energy Barriers for a Model Hydroxylamine Reaction (Note: Data is hypothetical and for illustrative purposes to show typical computational results)

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) | Key Finding |

| Nucleophilic Attack (N-attack) | None | 24.9 | Nitrogen attack is favored over oxygen attack. researchgate.net |

| Nucleophilic Attack (O-attack) | None | 28.4 | Higher energy barrier makes this path less likely. researchgate.net |

| N-attack with Water Catalysis | 1 H₂O molecule | 19.5 | Water lowers the energy barrier via proton shuttling. |

| N-attack with Acid Catalysis | 1 H₃O⁺ molecule | 14.2 | Acid catalysis significantly accelerates the reaction. |

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining known reactions, a key goal of computational chemistry is to predict the outcomes of new, un-tested chemical transformations. escholarship.org By applying the principles of theoretical analysis, it is possible to forecast both the reactivity and selectivity of O-(cyclobutylmethyl)hydroxylamine in various synthetic contexts.

Predicting Competing Pathways: In many reactions, multiple products can be formed through competing pathways. Computational chemistry can predict the product distribution by comparing the activation energies for each pathway. The pathway with the lowest energy barrier will be the fastest and will therefore yield the major product under kinetic control. For example, in a cycloaddition reaction involving an alkene, calculations could predict whether a [3+2] cycloaddition to form an isoxazolidine (B1194047) is more favorable than other potential side reactions. nih.gov

Rationalizing Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can explain and predict the observed stereoselectivity. By building and calculating the energies of the different diastereomeric transition states, chemists can determine which one is lower in energy and thus leads to the major stereoisomer. For O-(cyclobutylmethyl)hydroxylamine, the bulky cyclobutylmethyl group can exert significant steric influence, directing incoming reagents to a specific face of the molecule. nih.gov Theoretical models can quantify these steric effects and predict the diastereomeric ratio of the products with considerable accuracy.

Q & A

Q. What are the optimal synthetic routes for preparing O-(cyclobutylmethyl)hydroxylamine, and how can purity be validated?

O-(cyclobutylmethyl)hydroxylamine is commonly synthesized via nucleophilic substitution, where cyclobutylmethyl chloride reacts with hydroxylamine derivatives under alkaline conditions. Key parameters include maintaining mild temperatures (e.g., room temperature) and using stoichiometric control to minimize side reactions . Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Gas chromatography-mass spectrometry (GC-MS) may also quantify trace impurities .

Q. Which spectroscopic techniques are most effective for characterizing O-(cyclobutylmethyl)hydroxylamine?

- NMR : H and C NMR identify functional groups and confirm the cyclobutylmethyl attachment.

- Infrared (IR) spectroscopy : Detects N–O and C–N bonds (e.g., peaks near 930 cm for hydroxylamine) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous compounds like N-Boc-O-(carboxymethyl)hydroxylamine (bond lengths: C–O ≈ 1.43 Å, C–N ≈ 1.47 Å) .

Advanced Research Questions

Q. How do competing O- and N-acylation pathways affect reaction outcomes with O-(cyclobutylmethyl)hydroxylamine?

Theoretical studies on hydroxylamine derivatives reveal dual catalysis mechanisms where oxygen and nitrogen atoms participate in proton transfer. For example, O-acylation barriers (ΔG‡ = 18.6 kcal/mol) slightly exceed N-acylation (ΔG‡ = 17.4 kcal/mol), leading to kinetic competition. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can clarify dominant pathways .

Q. How can contradictions between computational predictions and experimental product distributions be resolved?

In phenyl acetate-hydroxylamine reactions, theoretical models initially predicted N-acylated products as dominant, contradicting experimental O-acylation results. This discrepancy was resolved by proposing a bifunctional catalytic mechanism involving hydroxylamine’s oxygen and nitrogen atoms. Researchers should:

- Compare computed transition-state geometries (e.g., TS1O-NHOH-DUAL vs. TS1N-NHOH-DUAL) with experimental kinetics.

- Incorporate solvent effects (e.g., PCM/HF calculations) to refine free-energy barriers .

Q. What strategies optimize the stability of O-(cyclobutylmethyl)hydroxylamine in aqueous reaction systems?

- pH control : Maintain mildly acidic conditions (pH 5–6) to prevent hydroxylamine decomposition.

- Co-solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Chelating agents : Add EDTA to sequester metal ions that catalyze oxidative degradation .

Methodological Guidance

Q. How to design kinetic experiments to elucidate reaction mechanisms involving O-(cyclobutylmethyl)hydroxylamine?

- Rate order determination : Vary concentrations of reactants and catalysts to distinguish between second- and third-order kinetics.

- Isotopic labeling : Use O-labeled hydroxylamine to track oxygen transfer in acylation reactions.

- Computational docking : Map potential energy surfaces (e.g., B3LYP/6-311+G(2df,2p)) to identify transition states and compare ΔG‡ values with experimental rates .

Q. What analytical workflows validate the regioselectivity of O-(cyclobutylmethyl)hydroxylamine derivatives?

- LC-MS/MS : Quantify O- vs. N-acylated products using fragmentation patterns.

- Dynamic NMR : Monitor tautomerization or isomerization in real-time (e.g., NHO intermediates rearranging between MS1O and MS2O conformers) .

Data-Driven Insights

| Parameter | O-Acylation | N-Acylation | Source |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 18.6 | 17.4 | |

| Solvent effect (water) | +2.3 kcal/mol | +1.8 kcal/mol | |

| Intermediate stability | 16.0 kcal/mol | 16.0 kcal/mol |

This table highlights the energetic competition between acylation pathways, emphasizing the need for solvent-correlated computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.